molecular formula C8H13BClNO2 B2788705 (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride CAS No. 1165800-54-3

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride

Cat. No.: B2788705
CAS No.: 1165800-54-3
M. Wt: 201.46
InChI Key: BAXBUARWEVVOPV-UHFFFAOYSA-N
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Description

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Aminoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid hydrochloride
  • 4-Aminophenylboronic acid hydrochloride
  • 4-Borono-L-phenylalanine

Uniqueness

(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is unique due to its aminoethyl substitution, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in biological applications where solubility and reactivity are crucial.

Properties

IUPAC Name

[4-(2-aminoethyl)phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4,11-12H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXBUARWEVVOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCN)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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